molecular formula C17H25ClN4O3 B5676479 8-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5676479
M. Wt: 368.9 g/mol
InChI Key: IZIKVZZWKALGNG-UHFFFAOYSA-N
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Description

The compound "8-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid" is a complex molecule with potential relevance in various chemical and pharmaceutical research fields. Although direct studies on this compound are scarce, related research on diazaspiro and pyrazole derivatives provides insights into its synthesis, structure, and properties.

Synthesis Analysis

Synthetic pathways for related compounds typically involve multi-step processes combining Knoevenagel condensation, epoxidation, and nucleophilic addition reactions. For example, spiro epoxides synthesized from 1H-pyrazol-5(4H)-ones through condensation and subsequent epoxidation have been reported, suggesting a potential pathway for the synthesis of the target compound (Kirschke et al., 1994).

Molecular Structure Analysis

Molecular structure analysis of related compounds is often conducted using NMR and mass spectrometry, indicating these techniques could provide detailed insights into the target compound's structure. The synthesis of similar spiro compounds has been detailed, with structural elucidation highlighting the importance of regioisomer identification through X-ray crystallography (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving related spiro compounds often include nucleophilic addition, cycloaddition, and intramolecular cyclization, which could be relevant to the target compound's reactivity and chemical transformations. For instance, cycloaddition reactions have been utilized to synthesize diazaspiro derivatives, indicating a method for introducing various functional groups into the spiro framework (Farag et al., 2008).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points and solubility, can be influenced by the nature and position of substituents on the spiro framework. Analysis of these properties typically involves spectroscopic techniques and crystallography to understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of diazaspiro derivatives and related compounds, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding their potential applications and stability. Studies on the reactivity of spiro compounds with imines and the influence of peripheral substituents provide insights into the chemical behavior of these molecules (Rashevskii et al., 2020).

properties

IUPAC Name

8-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O3/c1-4-13-11(15(18)21(3)19-13)10-22-7-5-17(6-8-22)12(16(24)25)9-14(23)20(17)2/h12H,4-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIKVZZWKALGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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